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Compound of Interest

Compound Name: 1-lodo-8H-perfluorooctane

Cat. No.: B1305862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-lodo-
8H-perfluorooctane, a fluorinated organic compound of interest in various research and
development applications. Due to the limited availability of public spectroscopic data for 1-lodo-
8H-perfluorooctane (CAS 79162-64-4), this document presents representative data from its
close structural isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4),
which is expected to exhibit very similar spectroscopic characteristics.[1][2]

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data for the representative compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-
lodooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
3.25 Triplet 2H -CH2-l
2.50 Triplet of Triplets 2H -CF2-CHz-
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13C NMR Data

Chemical Shift (ppm) Assighment
105-125 (multiplets) -CF2- groups
33 (triplet) -CF2-CHz-

-5 -CH2-l

19F NMR Data

Chemical Shift (ppm) Assighment
-81.1 -CFs

-114.5 -CF2-CHa-
-122.0t0 -126.5 -(CF2)s-

Note: NMR data is sourced from publicly available databases and may vary depending on the
solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
2970-2850 Strong C-H Stretching
1470 Medium C-H Scissoring
1380 Medium C-H Methyl Rock
1200-1000 Strong C-F Stretching
730 Medium-Weak C-I Stretching

Note: IR data is based on typical absorption regions for the functional groups present.[3]
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Experimental Protocols

The acquisition of high-quality spectroscopic data for fluorinated compounds such as 1-lodo-
8H-perfluorooctane requires specific experimental considerations.

NMR Spectroscopy of Fluorinated Compounds

A standard protocol for acquiring NMR spectra of fluorinated compounds involves a series of
one- and two-dimensional experiments.[4]

o Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDClIs,
acetone-ds).

e 19F NMR: A standard one-dimensional *°F NMR spectrum is acquired. Due to the large
chemical shift range of *°F, a wide spectral window is necessary.[5][6] Both proton-coupled
and decoupled spectra can be informative.

e 'H NMR: A standard one-dimensional *H NMR spectrum is acquired.

e 13C NMR: A standard one-dimensional 3C NMR spectrum is acquired, often with proton
decoupling.

e 2D Correlation Spectroscopy: To establish connectivity, heteronuclear correlation
experiments such as H-°F HETCOR or HMBC can be performed to correlate proton and
fluorine signals.[7] Similarly, *H-3C HSQC and HMBC experiments are used to assign
carbon signals.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples like 1-lodo-8H-perfluorooctane, the spectrum can
be obtained "neat" by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
[8] Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR
absorption in the regions of interest. For solid samples, a KBr disk or an Attenuated Total
Reflectance (ATR) accessory can be used.[9]

o Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400
cm~1). A background spectrum of the empty sample holder (or the pure solvent) is recorded
and subtracted from the sample spectrum.
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Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of 1-lodo-8H-perfluorooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-lodo-8H-perfluorooctane: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305862#spectroscopic-data-for-1-iodo-8h-
perfluorooctane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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